molecular formula C10H10N2O3 B2686888 Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 893781-99-2

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2686888
CAS No.: 893781-99-2
M. Wt: 206.201
InChI Key: CVBCOOHLVIZJES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums under metal-free conditions. This method uses NaOH as a promoter and can achieve quantitative yields in a short time . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve catalytic processes using transition metals such as palladium, copper, or iron. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug discovery and development .

Properties

IUPAC Name

methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-8(10(13)15-2)11-7-5-3-4-6-12(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBCOOHLVIZJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2N1C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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